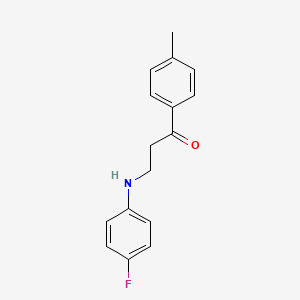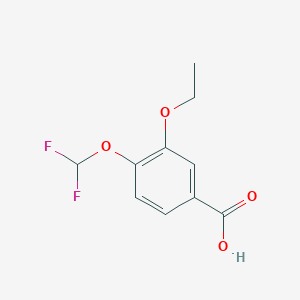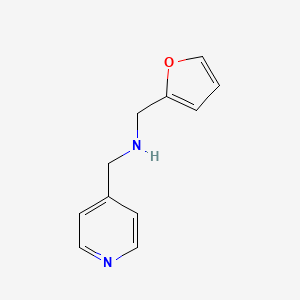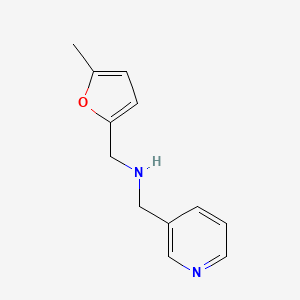![molecular formula C11H13N3O2S B1299328 5-[2-(4-Metoxi-fenoxi)-etil]-[1,3,4]tiadiazol-2-ilamina CAS No. 842973-58-4](/img/structure/B1299328.png)
5-[2-(4-Metoxi-fenoxi)-etil]-[1,3,4]tiadiazol-2-ilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. The methoxy group and the phenoxy-ethyl extension on the thiadiazole core are structural features that can significantly influence the compound's biological properties and interactions with various enzymes or receptors.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of 1,3,4-thiadiazole derivatives bearing an amide moiety has been reported to involve the reaction of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can adopt various conformations depending on the substituents attached to it. The crystal structure of a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, shows that the thiadiazole ring can be nearly vertical to the phenyl rings, and the molecule can form a two-dimensional layer framework through weak hydrogen bonds and π-π stacking interactions . These structural features are crucial for the biological activity and could be similar in the compound of interest.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including substitution, alkylation, and phosphorylation, depending on the nature of the nucleophiles involved . The presence of a methoxy group can influence the reactivity of the compound, as seen in the selective formation of Z-isomers in the synthesis of side-chains for cephem antibiotics . The reactivity of the compound of interest would likely be influenced by the electron-donating methoxy group and the phenoxy-ethyl chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of methoxy and phenoxy-ethyl groups can increase the lipophilicity of the compound, potentially improving its oral bioavailability. For example, (methoxyalkyl)thiazoles have been shown to be potent, selective, and orally active 5-lipoxygenase inhibitors with high enantioselectivity . The compound of interest may exhibit similar properties, making it a candidate for oral administration in therapeutic applications.
Biological Activity
Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For instance, certain 1,3,4-thiadiazole derivatives have shown significant in vitro antitumor activities against various human tumor cell lines . Additionally, the methoxyalkylthiazoles have been identified as selective 5-lipoxygenase inhibitors, which could be relevant to the anti-inflammatory properties of the compound of interest . The specific biological activities would need to be determined through experimental evaluation.
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
Se han sintetizado derivados de 1,3,4-tiadiazol y evaluado como potentes agentes antimicrobianos . Han mostrado una actividad significativa contra varios microorganismos como E. coli, B. mycoides y C. albicans . La presencia del grupo 1,3,4-tiadiazol en estos compuestos contribuye a sus propiedades antimicrobianas .
Agentes Anticonvulsivos
Los derivados de 1,3,4-tiadiazol también se han estudiado por sus propiedades anticonvulsivas . Estos compuestos han mostrado buena potencia como agentes anticonvulsivos y son altamente efectivos con menos toxicidad . Se han utilizado en el tratamiento de la epilepsia, un trastorno neurológico caracterizado por convulsiones recurrentes .
Agentes Anticancerígenos
El grupo 1,3,4-tiadiazol exhibe una amplia gama de actividades biológicas, incluidas las propiedades anticancerígenas . Se han sintetizado y probado varios derivados de 1,3,4-tiadiazol por sus actividades anticancerígenas .
Agentes Antiinflamatorios
Se ha encontrado que los derivados de 1,3,4-tiadiazol poseen propiedades antiinflamatorias . Se pueden utilizar en el tratamiento de diversas enfermedades inflamatorias .
Agentes Antidiabéticos
Los derivados de 1,3,4-tiadiazol han mostrado potencial como agentes antidiabéticos . Se han utilizado en el tratamiento de la diabetes, una enfermedad crónica caracterizada por altos niveles de azúcar en la sangre .
Agentes Antihipertensivos
Los derivados de 1,3,4-tiadiazol se han estudiado por sus propiedades antihipertensivas . Estos compuestos se pueden utilizar en el control de la presión arterial alta .
Propiedades
IUPAC Name |
5-[2-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-2-4-9(5-3-8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJYRLFUXKFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)